molecular formula C22H24ClNO5 B1398268 (2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1'-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid CAS No. 1354486-36-4

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1'-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid

Cat. No.: B1398268
CAS No.: 1354486-36-4
M. Wt: 417.9 g/mol
InChI Key: WERVLMPWUZADIW-WMZOPIPTSA-N
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Description

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1’-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidinecarboxylic acids This compound is characterized by the presence of a tert-butoxycarbonyl group, a biphenyl moiety with a chlorine substituent, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1’-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and introduction of the biphenyl moiety. Common synthetic routes may include:

  • Protection of the amine group with a tert-butoxycarbonyl (Boc) group.
  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the biphenyl moiety via coupling reactions, such as Suzuki or Stille coupling.
  • Chlorination of the biphenyl ring using chlorinating agents like thionyl chloride or N-chlorosuccinimide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1’-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

    Substitution: The chlorine atom on the biphenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential use in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1’-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-1-(tert-Butoxycarbonyl)-4-[(4-chloro[1,1’-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid: Similar structure but with a chlorine atom at a different position on the biphenyl ring.

    (2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-bromo[1,1’-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The uniqueness of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1’-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid lies in its specific substitution pattern and the presence of the tert-butoxycarbonyl protecting group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

(2S,4S)-4-(4-chloro-2-phenylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClNO5/c1-22(2,3)29-21(27)24-13-16(12-18(24)20(25)26)28-19-10-9-15(23)11-17(19)14-7-5-4-6-8-14/h4-11,16,18H,12-13H2,1-3H3,(H,25,26)/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERVLMPWUZADIW-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1'-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1'-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid
Reactant of Route 3
Reactant of Route 3
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1'-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid
Reactant of Route 4
Reactant of Route 4
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1'-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid
Reactant of Route 5
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1'-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1'-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid

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